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2-Phenoxyphenol

Cat. No.: B1197348
CAS No.: 2417-10-9
M. Wt: 186.21 g/mol
InChI Key: KDTZBYPBMTXCSO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Phenoxyphenols

The study of phenoxyphenols is intrinsically linked to the broader history of phenol (B47542) chemistry and the development of synthetic methods for forming diaryl ether linkages. A foundational technique in this area is the Ullmann condensation, first reported in the early 20th century by Fritz Ullmann. wikipedia.orgresearchgate.net This copper-catalyzed reaction, which couples an aryl halide with a phenol, provided one of the earliest reliable methods for creating the C-O-C bond characteristic of phenoxyphenols and other diaryl ethers. wikipedia.orgmdpi.com Initially, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper, which limited their scope. wikipedia.orgresearchgate.net

Research into phenoxy compounds gained significant momentum in the mid-20th century with the discovery and widespread application of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), first synthesized in 1941. wikipedia.orgusda.gov While not phenoxyphenols themselves, the large-scale production and study of these related compounds drove advancements in understanding the synthesis, chemical properties, and biological activities of the phenoxy functional group. wikipedia.org This era of research expanded the chemical toolkit and spurred interest in various substituted phenols and their derivatives. Over time, advancements in catalysis have led to milder and more efficient methods for diaryl ether synthesis, including palladium-catalyzed couplings and the use of improved copper catalyst systems, which has facilitated the synthesis and investigation of specific isomers like 2-phenoxyphenol. organic-chemistry.org

Significance of this compound in Environmental and Pharmaceutical Sciences

In the pharmaceutical industry, this compound is primarily recognized as a key intermediate and a potential impurity in the synthesis of Nimesulide. semanticscholar.orgsynzeal.com Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties, distinguished by its selective inhibition of the COX-2 enzyme. semanticscholar.org The synthesis of Nimesulide often involves a precursor, 2-phenoxyaniline (B124666) (or N-(4-amino-2-phenoxy phenyl)methanesulfonamide), which is derived from 2-phenoxynitrobenzene. scielo.br The this compound structure is therefore integral to the core scaffold of this widely used pharmaceutical agent. Its presence as a reference standard is crucial for quality control during the commercial production of Nimesulide. synzeal.com

From an environmental perspective, the significance of this compound is linked to the broader class of phenoxy compounds, including phenoxy acid herbicides and alkylphenol polyethoxylates (APEOs). nih.govresearchgate.net While direct environmental monitoring data for this compound is not abundant, related compounds are known to undergo environmental degradation. who.int Phenoxy herbicides can be transformed in the aquatic environment through processes like hydrolysis and biodegradation, often forming various chlorophenol derivatives. nih.govresearchgate.net Similarly, the degradation of APEOs can lead to the formation of persistent metabolites like nonylphenol. mdpi.comnih.gov The study of this compound can thus provide a model for understanding the environmental fate and transformation pathways of more complex phenoxy-containing pollutants.

Overview of Key Research Areas in this compound Studies

Contemporary research involving this compound and its isomers is focused on several key areas, leveraging its unique chemical structure.

Synthetic Chemistry: A primary area of research remains its role as a synthetic precursor. The development of efficient, large-scale syntheses of Nimesulide has involved optimizing reactions that form the 2-phenoxyaniline backbone. semanticscholar.org This includes high-yield methods for creating the initial diaryl ether linkage and subsequent reduction and functionalization steps.

Materials Science and Polymer Chemistry: While much of the specific research in this area has focused on its isomer, 4-phenoxyphenol (B1666991), the findings suggest potential avenues for this compound. For instance, phenoxyphenols can serve as monomers in oxidative polymerization reactions to produce materials like poly(phenylene oxide), a high-performance thermoplastic. umd.eduyoutube.com The substitution pattern on the phenol ring influences the properties of the resulting polymer, indicating that different isomers could yield materials with distinct characteristics.

Biological Activity: Beyond its role in pharmaceuticals, there is growing interest in the intrinsic biological activities of phenoxyphenol derivatives. Studies on natural brominated phenoxyphenols have revealed potent antimicrobial activity against pathogenic bacteria, including persistent and biofilm-incorporated cells. nih.gov These findings suggest that the phenoxyphenol scaffold itself is a promising starting point for the development of new antimicrobial agents. Further research explores how modifications to the phenoxyphenol structure can enhance or alter its biological effects. mdpi.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₀O₂ chemsynthesis.com
Molecular Weight 186.21 g/mol chemsynthesis.com
CAS Number 2417-10-9 nih.gov
Melting Point 83 °C chemsynthesis.com
Appearance Solid 3wpharm.com
IUPAC Name This compound nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2 B1197348 2-Phenoxyphenol CAS No. 2417-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTZBYPBMTXCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178879
Record name Phenol, 2-phenoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2417-10-9
Record name 2-Hydroxydiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2417-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-phenoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENOXYPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVI8N9886N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthetic Methodologies and Mechanistic Investigations of 2 Phenoxyphenol

Nucleophilic Aromatic Substitution (SNAr) Approaches to 2-Phenoxyphenol Synthesis

The foundational method for synthesizing this compound involves nucleophilic aromatic substitution (SNAr), where a phenoxide ion acts as a nucleophile to displace a halogen atom from an activated aromatic ring.

A typical SNAr approach utilizes 2-bromophenol (B46759) as the starting material, which reacts with phenol (B47542). This reaction is conducted in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), which facilitates the formation of the phenoxide nucleophile from phenol.

The general chemical equation for this reaction is: 2-Bromophenol + Phenol this compound + HBr

The SNAr reaction for this compound synthesis typically proceeds in a polar aprotic solvent. These solvents are crucial because they possess high polarity, enabling them to dissolve charged species like the phenoxide nucleophile. masterorganicchemistry.comlibretexts.org Importantly, polar aprotic solvents lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors. masterorganicchemistry.comlibretexts.org This characteristic is vital in SNAr reactions as it prevents the solvation of the nucleophile through hydrogen bonding, thereby leaving the nucleophile "free" and enhancing its reactivity. masterorganicchemistry.comlibretexts.org Examples of polar aprotic solvents mentioned in the context of SNAr reactions include diethyl ether, dimethylacetamide (DMAc), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). vt.edu

Historically, the traditional SNAr method for this compound synthesis faced significant limitations due to competing side reactions. A primary challenge arises from the intramolecular cyclization of the intermediate, which leads to the formation of dibenzofuran (B1670420). This competing reaction is often predominant under thermal conditions. For instance, under reflux conditions at 523 K, dibenzofuran was found to be the major product, constituting up to 70% of the yield, while this compound was isolated as a minor component, yielding ≤15%. Quantum mechanical calculations further support this observation, suggesting that the activation energy for this undesirable cyclization is 15–20 kJ/mol lower than that for the desired intermolecular coupling, explaining the prevalence of dibenzofuran formation under such thermal conditions.

Table 1: Product Distribution in Traditional SNAr Synthesis of this compound

ProductYield (at 523 K reflux)
DibenzofuranUp to 70%
This compound≤15%

Alternative Synthetic Routes for this compound and its Derivatives

Beyond the direct SNAr synthesis of this compound, various methods have been developed for the preparation of its chlorinated and other substituted derivatives.

Polychlorinated 2-phenoxyphenols are variably chlorinated derivatives, such as heptachloro-2-phenoxyphenol. Their synthesis has been reported, often as model compounds for impurities found in technical chlorophenol formulations. thieme-connect.comdntb.gov.ua Analytical techniques like negative ion mass spectrometry (NIMS) are used to distinguish isomers based on their fragment patterns, such as (M-36)⁻ ions, which is useful for environmental monitoring. nih.gov this compound itself is known to be a degradation product of polychlorinated compounds like Triclosan (B1682465).

The synthesis of substituted phenoxyphenol derivatives encompasses a range of methodologies tailored to introduce specific functionalities or achieve particular regioisomers.

Meta-Substituted Aryloxy Phenols : Ullmann coupling reactions have been employed for the synthesis of meta-substituted aryloxy phenols. For example, 3-(4-bromophenoxy)phenol was synthesized using copper iodide, potassium carbonate, and L-proline as catalysts in DMSO. mdpi.com Another method involved combining resorcinol (B1680541) with aryl iodides using CuI and picolinic acid to yield 3-(p-substituted aryloxy) phenols. mdpi.com The synthesis of 3-(4-aminophenoxy)-phenol from p-fluoronitrobenzene and resorcinol has also been reported, using sodium hydroxide and DMSO, followed by hydrogenation. mdpi.com

4-Phenoxyphenol (B1666991) Analogs : Substituted 4-phenoxyphenol analogs have been synthesized, including those with an alpha amino carboxylic acid moiety. google.com Examples include (S)-4-(4-(2-amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol and 3-(4-(4-hydroxyphenoxy)-3,5-dimethylphenyl)propanoic acid. google.com

2-(4-Hydroxyphenoxy)benzamide Derivatives : Approaches for these derivatives include using diphenyl ether compounds with boronic esters, organic bases, brominating reagents, and oxygen under 390 nm LED light, or employing substituted arylboronic acids and p-benzoquinone derivatives via a copper-catalyzed process. mdpi.com A new method involves the esterification of ortho-iodobenzoic acid, followed by an Ullmann reaction, amination, and an oxidation step. mdpi.com

4-(4-Benzoylaminophenoxy)phenol Derivatives : These derivatives have been synthesized via SNAr reactions involving 4-fluoronitrobenzene and hydroquinone. This is followed by the reduction of the nitro group to an amine, and subsequent amide bond formation with benzoic acid or benzoyl chloride derivatives. nih.gov Derivatives with pyridine (B92270) or pyrimidine (B1678525) as the central aromatic ring have also been similarly prepared. nih.gov

Demethylation of m-Methoxy Phenols to Aryloxy Phenols

The demethylation of methoxy (B1213986) phenols represents a valuable approach for the synthesis of aryloxy phenols, including this compound derivatives. This process involves the removal of a methyl group from a methoxy-substituted aromatic ring, converting it into a hydroxyl group. researchgate.net Both chemical and catalytic methods can be employed for demethylation. researchgate.net

A common chemical method utilizes strong acids like hydrobromic acid. For instance, 4-(3-hydroxyphenoxy)benzoic acid was synthesized from 4-(3-methoxyphenoxy)benzoic acid by refluxing it with 48% hydrogen bromide in acetic acid. mdpi.com Similarly, the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide has been reported through the demethylation of its corresponding methoxy derivative using boron tribromide (BBr₃) as a dealkylating agent. mdpi.com This method is particularly efficient for converting methoxy phenols to m-aryloxy phenols. mdpi.com

The synthesis of this compound itself, or its chlorinated derivatives, can involve the demethylation of 2-phenoxyanisole (2-methoxyphenol with a phenoxy group). For example, 4,5-dichloro-2-(4-chlorophenoxy)phenol can be obtained by chlorination of 2-phenoxyanisole followed by demethylation of the intermediate 4,5-dichloro-2-(4-chlorophenoxy)anisole. google.com Demethylation in such cases can be achieved using proton acids, such as hydrohalic acids (especially hydrobromic acid), or Lewis acids, like BF₃ and AlCl₃. google.com The choice of solvent depends on the acid used, with aqueous media for hydrohalic acids and organic solvents for Lewis acids. google.com

Hydrolysis of Diazonium Salts in Two-Phase Systems

The hydrolysis of diazonium salts is a known method for producing phenolic compounds, where the diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH). byjus.comlibretexts.org This reaction typically occurs by warming the diazonium salt solution, leading to the formation of phenol and the release of nitrogen gas. libretexts.org

A significant challenge in the traditional hydrolysis of diazonium salts is the potential for tar formation, which results from a competitive diazo coupling reaction between the produced phenol and unreacted diazonium salts in the aqueous phase. researchgate.netnii.ac.jp To overcome this, a two-phase system has been developed, proving highly effective for the hydrolysis of diazonium salts without significant tar formation. researchgate.netnii.ac.jp

One such effective two-phase system involves cyclopentyl methyl ether (CPME) and water. researchgate.netnii.ac.jp For instance, the hydrolysis of a diazonium salt derived from 3-(4-nitrophenoxy)aniline in a CPME/water system yielded 3-(4-nitrophenoxy)phenol (B3019501) in high yields (96%) within 20 minutes. researchgate.net This method has been successfully applied to convert various m-substituted anilines into their corresponding m-substituted phenols. researchgate.net The use of this two-phase system helps prevent unwanted dimerization reactions between the diazonium salt and the resulting phenol, thereby increasing product yield. researchgate.netnii.ac.jp

Mechanistic Investigations of Formation Pathways

The formation of this compound can occur through various mechanistic pathways, particularly in high-temperature processes and radical-mediated reactions. These pathways often involve the generation and subsequent reactions of radical intermediates.

Gas-Phase Condensation of Phenoxy Radicals

The gas-phase condensation of phenoxy radicals (PhO•) is a significant pathway for the formation of various aromatic compounds, including this compound and 2,2'-dihydroxybiphenyl, especially in thermal processes like incineration. cmu.educapes.gov.brunito.itmdpi.com Phenols are recognized precursors of "dioxins" (polychlorinated dibenzo-p-dioxins (DDs) and dibenzofurans (DFs)), and the gas-phase combination of phenolic entities can lead to their formation. capes.gov.br

Under oxidative conditions, phenoxy radicals can dimerize, followed by enolization and rearomatization, to yield condensation products. capes.gov.br While dibenzofuran is a major product at elevated temperatures, this compound and 2,2'-dihydroxybiphenyl have been identified as plausible intermediates in these gas-phase reactions. cmu.educapes.gov.br Studies have shown that at lower temperatures, such dimers are formed, albeit with less dibenzofuran. capes.gov.br

The formation of phenoxy radicals is a crucial initial step, often generated through H-atom abstraction from phenols by active radicals (e.g., H, OH, Cl, O(³P)) present in high-temperature environments. mdpi.comresearchgate.netresearchgate.net The electron spin in the phenoxy radical is delocalized from oxygen to ortho- and para-carbon positions, and coupling preferentially occurs at sites of highest spin density. cmu.edu

Research on the gas-phase reaction of OH radicals with phenol has shown that phenoxy radicals are produced, which can then react with other species. researchgate.net Furthermore, the self-reaction of phenoxy radicals can lead to the formation of dihydroxybiphenyls and phenoxyphenols. copernicus.org The dimerization rate of phenoxy radicals is expected to increase with increasing phenol concentration. unito.it

Role of Intermediates (e.g., 2,2'-Dihydroxybiphenyl) in Formation Mechanisms

Intermediates play a crucial role in the formation pathways of this compound and related compounds. 2,2'-Dihydroxybiphenyl (PubChem CID: 15731) is a notable intermediate often observed alongside this compound. cmu.educapes.gov.brfishersci.cafishersci.cawikipedia.org

In the gas-phase condensation of phenoxy radicals, both 2,2'-dihydroxybiphenyl and this compound are considered plausible intermediates in the pathway leading to products like dibenzofuran. cmu.educapes.gov.br Experimental studies have examined the reactivity of these intermediates to better understand the chemistry of phenoxy radical condensation. cmu.edu For instance, the presence of phenoxy radicals has been supported by the detection of C₁₂H₁₀O₂ (the molecular formula for both this compound and 2,2'-dihydroxybiphenyl), which is suspected to be dihydroxybiphenyl, often formed by the dimerization of phenoxy radicals. researchgate.net

In radical/molecule reactions, the combinations of phenyl and phenoxyl diradicals with halogenated phenols (e.g., 2-bromophenol or 2-chlorophenol) can produce structures such as dihydroxybiphenyl and o-phenoxyphenyl (a precursor to phenoxyphenols). nih.gov These condensation reactions are thermodynamically and kinetically favorable. nih.gov The oxidative coupling of chlorophenoxy radicals with other radicals or molecules also gives rise to bioaromatic intermediates like biphenyls and phenoxyphenols, which can then cyclize to form polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). researchgate.net

Furthermore, the photo-oxidation of phenols can lead to the formation of phenoxy radicals, which then react with the substrates to yield dihydroxybiphenyls and phenoxyphenols. nih.gov This suggests that quinone photochemistry can be a significant environmental pathway for the formation of these secondary pollutants. nih.gov

Radical-Mediated Degradation Pathways Leading to this compound

This compound can be formed as a product of radical-mediated degradation pathways, particularly in the context of the breakdown of more complex chlorinated compounds. For example, it is identified as a degradation intermediate of Triclosan (trichloro-2-phenoxyphenol) during advanced oxidation processes.

In the reductive dechlorination of Triclosan using nanoscale iron-palladium (nFe-Pd) bimetallic nanoparticles, this compound is released as a concomitant product. doi.org The loss of Triclosan and the formation of this compound and chloride ions during this dechlorination process follow first-order kinetics. doi.org While enzymatic removal of this compound can lead to the formation of polymeric compounds through radical-radical coupling, biological degradation by microorganisms like Sphingomonas sp. PH-07 can effectively degrade this compound. doi.org

The formation of phenoxy radicals from phenol molecules is a critical step in the homogeneous formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) under pyrolysis conditions. researchgate.net The oxidative coupling reactions of phenoxy radicals with other radicals and/or molecules can lead to bioaromatic intermediates such as phenoxyphenols. researchgate.net While radical-molecule pathways are possible, radical-radical pathways are often considered the major route for the formation of PCDD/Fs, which can involve phenoxyphenol intermediates. researchgate.net

The thermolysis of this compound in hydrocarbon solutions at elevated temperatures (e.g., 400 °C) indicates that coupling is a major pathway. scribd.com The identities of coupling products are consistent with a radical-radical coupling mechanism, which is generally faster than radical-molecule reactions. scribd.com

Advanced Analytical and Spectroscopic Characterization of 2 Phenoxyphenol

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental in the separation and quantitative analysis of 2-phenoxyphenol from complex mixtures. These techniques are pivotal for environmental monitoring, biological sample analysis, and quality control in manufacturing processes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Biological Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful and widely utilized technique for the detection and quantification of phenolic compounds, including this compound, in both environmental and biological samples. Its high sensitivity and selectivity make it particularly suitable for trace-level analysis.

In the context of environmental analysis, such as the monitoring of water samples, methods like the US EPA Method 528 are often employed for the determination of phenols. libretexts.org These methods typically involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove matrix interferences before GC-MS analysis. libretexts.org

For biological matrices like human blood and urine, GC-MS analysis requires meticulous sample preparation to ensure accurate and reliable results. A validated method for the determination of the structurally similar compound 2-phenoxyethanol (B1175444) and its metabolites in human blood and urine provides a relevant procedural framework. This process involves several key steps:

Enzymatic Hydrolysis: For urine samples, this step is crucial to deconjugate metabolites.

Protein Precipitation: This is performed on blood samples to remove proteins that could interfere with the analysis.

Liquid-Liquid Extraction: This is used to isolate the analytes of interest from the sample matrix.

Silylation: This derivatization step is often necessary to increase the volatility and thermal stability of the analytes, making them more amenable to GC analysis.

Following preparation, the samples are analyzed by GC-MS, often in tandem mass spectrometry (GC-MS/MS) mode for enhanced selectivity and lower detection limits. pdx.edu The limits of quantification (LOQ) for analytes in such methods can be in the range of micrograms per liter (µg/L), demonstrating the high sensitivity of the technique. pdx.edu

GC-MS/MS Parameters for the Analysis of a Related Compound (2-Phenoxyethanol) in Biological Samples
ParameterCondition
Sample PreparationEnzymatic hydrolysis (urine), Protein precipitation (blood), Liquid-liquid extraction, Silylation
Analytical TechniqueGas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Limits of Quantification (LOQ)0.5-6.1 µg/L (urine), 2.0-3.9 µg/L (blood)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-performance liquid chromatography (HPLC) is an indispensable tool for the assessment of purity and the profiling of impurities in pharmaceutical substances and other chemical products. spectrabase.com For a compound like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode.

A typical RP-HPLC method for the analysis of phenolic compounds involves a C8 or C18 stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, with the pH adjusted to ensure optimal separation. researchgate.net Isocratic elution, where the mobile phase composition remains constant, is often suitable for purity assessment, while gradient elution may be necessary for resolving a complex mixture of impurities. researchgate.net

Impurity profiling is a critical aspect of quality control, aiming to detect, identify, and quantify any unwanted substances in the final product. chemicalbook.com The development of an HPLC method for impurity profiling involves a systematic approach to select a suitable column and optimize the mobile phase to achieve the necessary selectivity and resolution to separate all potential impurities from the main compound. chemicalbook.com

Illustrative RP-HPLC Method Parameters for Phenolic Compounds
ParameterCondition
ColumnLichrosorb C8 (150x4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Tetrahydrofuran/Water (21:13:66, v/v/v), pH 3.0
Flow Rate1 mL/min
DetectionUV at 258 nm
Elution ModeIsocratic

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is a modification of capillary electrophoresis (CE). oregonstate.edu It is particularly well-suited for the analysis of neutral compounds like this compound, which cannot be separated by traditional CE. libretexts.org

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. libretexts.org These micelles act as a pseudo-stationary phase, and the separation of analytes is based on their differential partitioning between the micelles and the surrounding aqueous buffer (the mobile phase). libretexts.org

The separation selectivity in MEKC can be readily manipulated by changing the type and concentration of the surfactant, the buffer pH, and by the addition of organic modifiers or other additives to the buffer. thermofisher.comvscht.cz For instance, sodium dodecyl sulfate (SDS) is a commonly used anionic surfactant. oregonstate.edu The addition of organic solvents like methanol or acetonitrile can influence the resolution and selectivity of the separation of phenolic compounds. thermofisher.com This versatility makes MEKC a valuable technique for the analysis of complex mixtures of phenolic compounds.

Spectroscopic Methods for Structural Elucidation and Purity Confirmation

Spectroscopic techniques provide invaluable information about the molecular structure of this compound and are essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic protons will appear in the downfield region, typically between 6.0 and 9.5 ppm, due to the deshielding effect of the aromatic rings. vscht.cz The exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic environment of each proton. The hydroxyl proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding. washington.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Aromatic carbons typically resonate in the range of 110-150 ppm. The carbon atom attached to the hydroxyl group is expected to be significantly deshielded and appear at a higher chemical shift, around 155 ppm. The carbon atoms involved in the ether linkage will also show distinct chemical shifts.

Expected NMR Spectral Data for this compound
SpectrumExpected Chemical Shift (ppm)Assignment
¹H NMR~6.0 - 9.5Aromatic protons
Variable (broad singlet)Hydroxyl proton (-OH)
¹³C NMR~155Carbon attached to -OH
~110 - 150Aromatic carbons
Distinct shiftsCarbons of the ether linkage

Infrared (IR) Spectroscopy (FTIR)

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent absorption will be a broad band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. The spectrum will also show strong absorptions in the region of 1400-1600 cm⁻¹ corresponding to the C=C stretching vibrations within the aromatic rings. Additionally, the C-O stretching vibrations from the ether linkage and the phenolic hydroxyl group will give rise to distinct bands, typically in the 1000-1300 cm⁻¹ region. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.

Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200-3600 (broad)O-H stretchHydroxyl (-OH)
1400-1600C=C stretchAromatic rings
1000-1300C-O stretchEther and Phenol (B47542)

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural elucidation of chemical compounds. In the analysis of this compound, electron ionization mass spectrometry (EI-MS) reveals a distinct fragmentation pattern that is characteristic of its molecular structure.

The mass spectrum of this compound is characterized by a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 186. nih.gov This peak corresponds to the intact molecule that has lost one electron. The presence of this strong molecular ion peak is indicative of the relative stability of the this compound molecule under electron ionization conditions.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable information about the compound's structure. The fragmentation of this compound involves the cleavage of the ether bond and fragmentation of the aromatic rings. While a detailed analysis of all fragments is extensive, a summary of the most significant peaks observed in the mass spectrum of this compound is presented in the table below. The relative intensity of these peaks is crucial for the unique identification of the compound.

Key Fragmentation Peaks of this compound

Advanced Analytical Standards and Method Validation

The accurate and reliable quantification of this compound in various matrices necessitates the use of advanced analytical standards and rigorous method validation. While specific validated analytical methods exclusively for this compound are not extensively detailed in publicly available literature, the principles of method validation for phenolic compounds are well-established and outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). These methodologies can be readily adapted for the analysis of this compound.

Analytical methods for the determination of phenols, including compounds structurally similar to this compound, are described in several EPA methods, such as Method 604 and Method 8041A. settek.comepa.gov These methods typically employ techniques like gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Method validation ensures that an analytical procedure is suitable for its intended purpose. The key parameters for validation, as generally applied to the analysis of phenolic compounds, include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This is often achieved through chromatographic separation and, in the case of mass spectrometry, by monitoring specific fragment ions.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy and Precision: Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below summarizes typical validation parameters that would be established for an analytical method for this compound, based on guidelines for similar phenolic compounds.

Typical Method Validation Parameters for Phenolic Compound Analysis

For the analysis of this compound, certified reference materials would be used to prepare calibration standards and to assess the accuracy of the method. The development and validation of such analytical methods are crucial for quality control in manufacturing processes and for monitoring its presence in environmental samples.

Environmental Fate and Biotransformation of 2 Phenoxyphenol

Degradation Pathways and Mechanisms

The degradation of 2-phenoxyphenol can occur through a variety of mechanisms, including biological processes (aerobic and anaerobic), enzymatic reactions, and photodegradation.

Aerobic Biodegradation Pathways

Aerobic biodegradation plays a significant role in the environmental attenuation of this compound. The bacterial strain Sphingomonas sp. PH-07 has demonstrated the ability to effectively degrade this compound. fishersci.fiatamankimya.com Studies have shown that metabolically active cells of Sphingomonas sp. PH-07 are responsible for the rapid removal of this compound, distinguishing active degradation from mere adsorption. fishersci.fi This suggests a robust microbial pathway for its breakdown under aerobic conditions.

Anaerobic Biodegradation Pathways

Direct information on the anaerobic biodegradation pathways of this compound is limited in current research. However, insights into anaerobic ether cleavage can be drawn from studies on structurally related compounds. For instance, the strictly anaerobic Gram-positive bacterium Acetobacterium strain LuPhet1 is capable of converting 2-phenoxyethanol (B1175444) into phenol (B47542) and acetate (B1210297). wikidata.orgthegoodscentscompany.com This biotransformation involves the cleavage of the ether bond, with acetate resulting from the oxidation of acetaldehyde, an early product of the degradation process. wikidata.orgthegoodscentscompany.com Feeding experiments with deuterated 2-phenoxyethanol revealed an intramolecular 1,2-deuterium shift, indicating a diol dehydratase-like mechanism for the enzymatic cleavage of the ether bond. wikidata.orgthegoodscentscompany.com While this mechanism is observed for 2-phenoxyethanol, it provides a potential framework for understanding how similar ether linkages in this compound might be targeted under anaerobic conditions, although specific pathways for this compound require further investigation.

Enzymatic Degradation Processes (e.g., Laccase-Mediated Transformation)

Enzymatic processes, particularly those involving laccases, are effective in the transformation of this compound. Research has demonstrated that laccase, an oxidoreductase enzyme derived from fungi such as Trametes versicolor, can transform this compound into non-toxic polymers. wikipedia.orgnih.gov This biotransformation highlights the potential of laccase-mediated processes in bioremediation efforts aimed at mitigating environmental pollution by phenolic compounds. wikipedia.org Laccases catalyze the oxidation of a broad range of phenolic and aromatic compounds, coupled with the reduction of molecular oxygen to water. wikidata.orgbcpp.org The efficiency of laccase activity can be influenced by environmental factors such as pH and temperature. nih.gov

Beyond laccases, other oxidative agents can also degrade this compound. Manganese dioxide (MnO₂) has been shown to react with this compound, yielding products such as dimers, hydroxylated derivatives, and quinone-like compounds. fishersci.nluni.luwikipedia.org Similarly, permanganate (B83412) (Mn(VII)) oxidizes this compound, primarily through ether bond cleavage, leading to the formation of phenol. fishersci.nluni.luwikipedia.org

Photodegradation Studies

Photodegradation contributes to the environmental fate of this compound, particularly as it can be formed as a photoproduct during the degradation of other compounds like Triclosan (B1682465). wikipedia.orgfishersci.ateasychem.org While this compound itself is a degradation intermediate in advanced oxidation processes (e.g., UV/H₂O₂) of polychlorinated compounds, wikipedia.org studies on related compounds provide insights into its potential photolytic behavior. For instance, 4-nitro-2-phenoxyphenol (B3151344), a derivative, undergoes direct photolysis under simulated sunlight, resulting in nitro group reduction to amine intermediates and ether bond cleavage, which yields 4-nitrophenol (B140041) and phenol derivatives. wikipedia.org Furthermore, on deliquescent aerosols, 4-nitro-2-phenoxyphenol reacts with hydroxyl radicals, leading to the formation of nitrated biphenyls and quinones. wikipedia.org Photochemistry of phenol has also been observed to lead to the production of phenoxyphenol. ecostore.com However, it is important to note that chlorinated dibenzo-p-dioxins, which could arise from the ring closure of this compound derivatives, were not detected as products during the photolysis of 2,4-dichlorophenol (B122985). wikidoc.org

Metabolic Intermediates and Byproducts of this compound Degradation

The degradation of this compound generates a variety of metabolic intermediates and byproducts, which vary depending on the specific degradation pathway.

Key metabolic intermediates and byproducts identified during the degradation of this compound and related compounds are summarized in the table below:

Degradation Pathway/AgentParent CompoundIdentified Intermediates/ByproductsReference
Enzymatic (Laccase)This compoundNon-toxic polymers wikipedia.orgnih.gov
Oxidation (MnO₂)This compoundDimers, Hydroxylated derivatives, Quinone-like products fishersci.nluni.luwikipedia.org
Oxidation (Mn(VII))This compoundPhenol fishersci.nluni.luwikipedia.org
Anaerobic (Acetobacterium sp.)2-PhenoxyethanolPhenol, Acetate, Acetaldehyde wikidata.orgthegoodscentscompany.com
Photodegradation (4-nitro-2-phenoxyphenol)4-nitro-2-phenoxyphenolAmine intermediates, 4-nitrophenol, Phenol derivatives, Nitrated biphenyls, Quinones wikipedia.org
Biodegradation (Sphingomonas sp. SC-1)3-Phenoxybenzoic acidPhenol, Catechol, this compound nih.gov

Formation of Quinones and Other Oxidized Derivatives

A notable aspect of this compound degradation is the potential for the formation of quinones and other oxidized derivatives. Oxidation reactions involving this compound can lead to quinone formation. wikipedia.org Specifically, when manganese dioxide (MnO₂) reacts with this compound, it produces quinone-like products, alongside dimers and hydroxylated compounds. fishersci.nluni.luwikipedia.org This aligns with the general understanding that the oxidation of phenolic compounds can lead to the generation of quinone methides, which are highly reactive intermediates. nih.gov Additionally, in the context of photodegradation, the reaction of 4-nitro-2-phenoxyphenol with hydroxyl radicals on deliquescent aerosols results in the formation of nitrated biphenyls and quinones. wikipedia.org These oxidized derivatives represent key transformation products in the environmental breakdown of this compound.

Cleavage Products and Their Environmental Implications

The degradation of this compound can lead to various cleavage products, depending on the environmental conditions and the degradation mechanism. During oxidation by potassium permanganate (Mn(VII)), this compound primarily undergoes ether bond cleavage, yielding phenol as a major product. muni.czasm.org In contrast, reactions involving manganese dioxide (MnO2) with this compound can lead to the formation of appreciable dimers, as well as hydroxylated and quinone-like products. muni.czasm.org

Comparison with Triclosan Degradation Intermediates

This compound serves as an analogue to triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol; PubChem CID: 5564), a well-known antibacterial and antifungal agent. muni.czasm.orgwikipedia.org The degradation pathways of these two compounds, while similar in some aspects, also exhibit distinct differences, particularly concerning their chlorinated nature.

During oxidation processes, such as those involving Mn(VII), triclosan undergoes ether bond cleavage to produce 2,4-dichlorophenol (PubChem CID: 8449), whereas this compound yields phenol (PubChem CID: 996). muni.czasm.org This difference highlights the impact of chlorine substituents on the degradation products. Furthermore, this compound is recognized as a degradation intermediate of polychlorinated compounds like triclosan during advanced oxidation processes. acs.org

Photolysis of triclosan has been reported to generate toxic byproducts such as 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD), while this compound primarily forms non-chlorinated products under similar conditions. acs.org This suggests that the absence of chlorine atoms in this compound's structure contributes to less hazardous phototransformation.

In reductive dechlorination processes, triclosan can be transformed into this compound as a major product, alongside other intermediates like dichloro- and monochloro-2-phenoxyphenols. doi.orgcmu.edu Specifically, studies on triclosan degradation during irradiation processes have identified 4,4'-2'-phenoxyphenol and 4-chloro-2'-phenoxyphenol (a monochloro-2-phenoxyphenol, PubChem CID: 5271320) as main intermediates. researchgate.net The biodegradability of these intermediates varies, with 4,4'-2'-phenoxyphenol being biodegradable, while 4-chloro-2'-phenoxyphenol may persist or even increase in concentration during biological treatment. researchgate.net

The degradation efficiencies of triclosan under combined irradiation and biological treatment have been studied, showing increased removal with higher absorbed doses. The following table illustrates the removal efficiencies:

Irradiation Dose (kGy)Triclosan Removal Efficiency (%) (Irradiation Process)Triclosan Removal Efficiency (%) (Combined Process)
16281
27786
38790
49192
59495
researchgate.net

Kinetic studies on the reductive dechlorination of triclosan by Fe-Pd bimetallic nanoparticles show a first-order kinetic model for triclosan loss and the formation of this compound and chloride ions. The rate constant for triclosan loss was -0.0396/min, while for this compound formation and chloride generation, the rate constants were 0.015/min and 0.0273/min, respectively. doi.org

Microbial Communities and Enzymes Involved in this compound Biotransformation

Microorganisms play a critical role in the biotransformation of this compound and related compounds, contributing to their removal from the environment. Bioremediation strategies often leverage the metabolic capabilities of diverse microbial communities to degrade xenobiotics into harmless end products. frontiersin.org

Role of Specific Bacterial Strains (e.g., Pseudomonas species, Alcaligenes species)

Specific bacterial strains have demonstrated the capacity to degrade this compound and its precursors. Sphingomonas sp. PH-07, for instance, has been shown to effectively degrade this compound, which is a product of triclosan reductive dechlorination. This strain is capable of utilizing this compound as a sole carbon source and can grow in the presence of nFe-Pd nanoparticles, indicating its robustness in bioremediation applications. doi.orgcmu.edu

Pseudomonas and Alcaligenes species are well-documented for their involvement in the degradation of a wide array of xenobiotic compounds. frontiersin.orgresearchgate.net Pseudomonas alcaligenes, an aerobic bacterium, has been studied for its role in the biodegradation of various pollutants, including polycyclic aromatic hydrocarbons. nih.gov Pseudomonas strains are also known for their resistance to triclosan and have been identified in wastewater treatment plants as triclosan-degrading microorganisms. science.gov Another relevant strain, Sphingobium baderi SC-1, has been observed to degrade 3-phenoxybenzoic acid, producing phenol, catechol (PubChem CID: 289), and this compound as metabolites. iupac.org

Enzymatic Activities (e.g., Dioxygenases, Dehalogenases)

Enzymatic activities are central to the microbial degradation of this compound and related aromatic compounds. Dioxygenases and dehalogenases are particularly important in these pathways.

Reductive dehalogenases are crucial enzymes that catalyze the cleavage of carbon-halogen bonds in organohalogen compounds, facilitating their detoxification. frontiersin.orgillinois.edu In the context of triclosan biodegradation, triclosan reductive dehalogenase and meta-cleavage enzymes, such as catechol 2,3-dioxygenase, are involved. who.int

Dioxygenases play a significant role in the degradation of various aromatic compounds, including polychlorinated dibenzo-p-dioxins (PCDD/Fs) and other dioxin-like substances. illinois.edu Rieske non-heme iron oxygenases, for example, initiate the degradation of dibenzo-p-dioxins and dibenzofurans by destroying their planar structure, a critical step in reducing their toxicity. These enzymes are responsible for the initial hydroxylation of aromatic rings, leading to ring cleavage. iupac.org

Haloalkane dehalogenases are a class of enzymes that hydrolytically remove halides from organic compounds, producing corresponding alcohols and inorganic halides. These enzymes are of interest for their potential in bioremediation of organohalide-contaminated waste. muni.cz

Environmental Distribution and Persistence Considerations

The environmental distribution and persistence of this compound are influenced by its chemical structure and the prevailing environmental conditions. Compounds with diaryl ether substructures, like this compound, are characterized by their hydrophobicity and lipophilicity, which contribute to their resistance to degradation and their tendency to accumulate as persistent organic pollutants (POPs) in surface and groundwaters.

As a degradation product of triclosan, this compound's environmental presence is linked to the widespread use and incomplete degradation of its parent compound. Triclosan itself is a relatively stable and lipophilic compound that has been detected in various environmental matrices, including wastewaters, freshwater, seawater, sediments, and even in biotic samples such as fish and human breast milk, as well as agricultural soils. wikipedia.orgcmu.edu The persistence of triclosan in the environment suggests that its transformation products, including this compound, may also exhibit environmental longevity.

Studies have indicated that this compound can persist in aqueous systems for several months. doi.org The pKa value of this compound is 9.40. acs.org This pKa value is important for understanding its environmental fate, as it influences the compound's ionization state, which in turn affects its solubility, sorption to environmental matrices, and bioavailability for microbial degradation. The presence of chlorine substituents, as seen in triclosan, generally lowers the pKa, making the phenolate (B1203915) form more prevalent and thus more susceptible to photodegradation in aquatic environments. acs.org

Computational Chemistry and in Silico Modeling of 2 Phenoxyphenol

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, rooted in quantum mechanics, are employed to determine the electronic structure and properties of molecules. For 2-phenoxyphenol, these calculations provide a theoretical framework for understanding its stability, reactivity, and various spectroscopic features.

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for optimizing molecular geometries and calculating vibrational frequencies. For phenoxyphenol isomers, including this compound, DFT has been applied to determine their optimized structures. Studies have shown that the B3LYP/6-31G(d) level of theory has been used for geometry optimization of phenoxyphenol isomers, providing insights into their structural parameters such as bond lengths and angles acs.org. Specifically, the dihedral angle between the two phenyl rings in this compound was calculated to be 56.0° acs.org. The ortho isomer, this compound, is characterized by the shortest C-OH distance, a feature attributed to the inductive effect and an intramolecular hydrogen bond between the hydroxyl hydrogen and the ether oxygen, contributing to its enhanced stability acs.org.

While specific tabulated bond lengths, bond angles, or detailed vibrational frequencies solely for this compound were not directly retrievable from the provided search snippets, DFT methods are routinely employed to predict these properties for phenols and their derivatives. These calculations are crucial for understanding the stability and conformational preferences of such molecules molpro.netgoogle.com. Vibrational frequency calculations, typically performed after geometry optimization, confirm whether the optimized structure corresponds to a true energy minimum and provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation faccts.degitlab.io.

High-level ab initio molecular orbital calculations, such as the G3(MP2)//B3LYP composite approach, have been extensively used to determine the thermochemical properties of phenoxyphenols. Although this compound has not been experimentally studied for its thermochemical properties, theoretical estimations using the G3(MP2)//B3LYP level of theory have been performed acs.orgresearchgate.net. These calculations provide confidence in estimating properties for the this compound isomer based on good agreement with experimental data for 3- and 4-phenoxyphenol (B1666991) acs.orgresearchgate.net.

Notably, at the G3MP2B3 level of theory, this compound is predicted to be the most stable isomer among the phenoxyphenols, lying 5.5 kJ·mol⁻¹ lower in energy than 3-phenoxyphenol (B1222215) and 9.9 kJ·mol⁻¹ lower than 4-phenoxyphenol acs.org. This enhanced stability is attributed to the presence of an intramolecular hydrogen bond between the hydroxyl group and the ether oxygen in the ortho position acs.org.

The G3(MP2)//B3LYP approach has also been employed to compute other gas-phase thermodynamic properties for this compound, including:

Gas-phase acidity (ΔHacid)

Gas-phase basicity (ΔGbasicity)

Proton affinity (PA)

Electron affinity (EA)

Adiabatic ionization enthalpies

O–H bond dissociation enthalpies (ΔO–HH) acs.orgresearchgate.net.

While the specific numerical values for these properties from "Table 8" of the referenced study acs.org were not directly accessible in the provided search snippets, their calculation highlights the comprehensive thermochemical characterization achieved through these advanced computational methods.

Frontier Molecular Orbital (FMO) analysis involves the study of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability researchgate.nettandfonline.com. A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability, as it indicates that less energy is required for electron transitions wikipedia.orgresearchgate.net.

For phenoxyphenol derivatives, FMO analysis using DFT has been employed to determine electron distribution and predict reactivity tandfonline.com. For example, studies on 5-Pentyl-2-phenoxyphenol derivatives have shown that modifications can lead to decreased HOMO-LUMO gaps, making them more polarizable and chemically reactive researchgate.net. While specific HOMO and LUMO energy values for this compound were not found, the methodology is directly applicable to understand its electron-donating (HOMO) and electron-accepting (LUMO) capabilities, which are fundamental to its chemical behavior.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule in three dimensions, providing insights into its potential reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions tandfonline.comuni-muenchen.dewolfram.comlibretexts.org. The MEP surface is typically color-coded, where red regions indicate negative electrostatic potential (electron-rich areas, attractive to positive charges), and blue regions indicate positive electrostatic potential (electron-poor areas, attractive to negative charges) tandfonline.comuni-muenchen.dewolfram.comresearchgate.net.

For phenoxyphenol derivatives, MEP mapping has been used to interpret structure-activity relationships by illustrating the dispersal of charges and the electrostatic potential across the molecule's surface tandfonline.comscielo.org.mx. This analysis helps in identifying regions prone to intermolecular interactions, which is crucial for understanding how this compound might interact with other molecules or biological targets. While a specific MEP map for this compound was not directly available, the principles of MEP analysis are directly applicable to predict its reactive sites based on its electronic structure.

Non-Linear Optical (NLO) properties, such as dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β), are crucial for understanding a molecule's response to intense electromagnetic fields and its potential for applications in optoelectronics and photonics researchgate.netscielo.org.mxsemanticscholar.orgajol.infodtic.milipme.ru. These properties are typically calculated using quantum chemical methods, often DFT, which can predict the NLO potential of molecules based on their electronic structures researchgate.netscielo.org.mxdtic.mil.

For phenols and related organic compounds, higher magnitudes of dipole moment, polarizability, and first hyperpolarizability are important factors for designing materials with better NLO performance gitlab.ioresearchgate.net. While direct NLO values for this compound were not explicitly found in the provided search results, the dipole moment of its derivative, 5-Pentyl-2-phenoxyphenol, has been calculated using DFT at the B3LYP/6-31G(d,p) level of theory researchgate.net. This indicates that similar calculations can be performed for this compound to assess its NLO characteristics, which are influenced by its electronic structure and intramolecular charge transfer researchgate.netajol.infoipme.ru.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. They provide insights into conformational dynamics, flexibility, and intermolecular interactions by simulating the movements of atoms and molecules over time researchgate.netresearchgate.netnih.gov.

While direct MD simulations focusing solely on the conformational analysis of isolated this compound were not explicitly found, MD has been extensively applied to its derivatives, such as 5-Pentyl-2-phenoxyphenol (5PP), particularly in the context of protein-ligand interactions researchgate.netresearchgate.net. These studies analyze the conformational dynamics and binding stability of the compound within complex biological environments. For instance, 100 ns MD simulations have been performed for 5PP and its modified derivatives in complex with proteins like Mycobacterium Enoyl ACP Reductase (InhA), evaluating their binding stability and time-dependent interactions researchgate.netresearchgate.netnih.gov. Metrics such as Root Mean Square Deviation (RMSD) are commonly used in these simulations to assess the stability and conformational changes of the ligand-protein complexes researchgate.netnih.govplos.org. The application of MD simulations to phenoxyphenol derivatives underscores their utility in understanding the dynamic behavior and interaction mechanisms of this class of compounds.

Protein-Ligand Interactions with this compound Derivatives

Studies involving molecular docking have shed light on how this compound and its derivatives interact with various proteins. For instance, 5-pentyl-2-phenoxyphenol (5PP) has been investigated as an inhibitor of Mycobacterium tuberculosis enoyl-acyl carrier protein (InhA), an enzyme crucial for bacterial fatty acid and cell wall synthesis. researchgate.netjocpr.com Molecular docking studies have shown that 5PP binds to the InhA enzyme, forming hydrogen bonds with the NAD coenzyme at the binding site and exhibiting π-π interactions with one of the aromatic rings of the compound and the NAD coenzyme. jocpr.com The binding energy for 5-pentyl-2-phenoxyphenol with InhA was reported to be -29.20 kcal/mol. jocpr.com

Derivatives of this compound, such as those structurally similar to triclosan (B1682465) (a broad-spectrum antibacterial compound), have also been explored for their interactions with FabI, the enoyl reductase enzyme from Escherichia coli. acs.org this compound itself binds to the E·NAD+ and E·NADH forms of FabI with similar affinities (K1 = 0.5 μM and K2 = 0.4 μM, respectively). acs.org In contrast, 5-chloro-2-phenoxyphenol (B6262422) (PubChem CID: 18) demonstrates significantly tighter binding to the E·NAD+ form (K1 = 1.1 pM), highlighting the impact of halogen substitution on binding affinity. acs.orgebi.ac.uk

Another study identified this compound as the minimum essential structure for anti-MRSA (methicillin-resistant Staphylococcus aureus) activity in a series of riccardin-type macrocyclic bis(bibenzyl) derivatives. doi.org This suggests that the this compound moiety plays a crucial role in the antibacterial mechanism of these compounds. doi.org

Binding Free Energy Calculations

Binding free energy calculations, often performed using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA), provide a quantitative measure of the strength of interaction between a ligand and its target protein. nih.govacs.org These calculations are vital for understanding the thermodynamic favorability of binding and for guiding the design of more potent inhibitors. nih.gov

For instance, in studies involving phenoxyphenol derivatives as InhA inhibitors, MM-GBSA calculations have been utilized to predict binding affinities. nih.gov These calculations reveal that van der Waals interactions are a major contributor to the binding of inhibitors to InhA, indicating the importance of shape complementarity. nih.gov Residues such as Phe149, Tyr158, Met161, Met199, Ile202, and Leu218 have been identified as having significant energy contributions to the binding of phenoxyphenol derivatives to InhA. nih.gov

In a study focusing on improving the binding affinity of 5-pentyl-2-phenoxyphenol (5PP) against Mycobacterium Enoyl ACP Reductase (InhA), binding free energy calculations from molecular dynamics (MD) simulations showed stable binding of modified 5PP derivatives with the target protein. researchgate.net Ensemble-based molecular docking further accounted for receptor dynamics and flexibility, revealing variations in binding energy when protein flexibility was considered. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are fundamental in medicinal chemistry and toxicology for establishing relationships between the chemical structure of compounds and their biological or toxicological activities. mdpi.comnih.govresearchgate.net These approaches enable the prediction of activities for new compounds and provide insights into the molecular features critical for a desired effect. mdpi.com

SAR studies on this compound derivatives have revealed significant insights into how structural modifications impact their biological activities. For example, in the context of FabI inhibition, the removal of three chlorine atoms from triclosan to yield this compound significantly reduces the inhibitor's affinity for FabI by 70,000-fold. acs.org However, the reintroduction of a single chlorine atom at the 5-position (5-chloro-2-phenoxyphenol) dramatically increases binding affinity by 450,000-fold compared to triclosan, emphasizing the crucial role of specific substitutions. acs.org

Another SAR study identified the this compound part as the minimum essential structure for anti-MRSA activity in riccardin C derivatives, suggesting that this core moiety is vital for their antibacterial properties. doi.org

Prediction of Biological Activities and Toxicological Endpoints

QSAR models are widely employed to predict various biological activities and toxicological endpoints of chemical compounds, including this compound and its derivatives. researchgate.netwu.ac.thmdpi.comresearchgate.netnih.govresearchgate.netmdpi.comcanterbury.ac.nztandfonline.com These predictions can guide the selection of promising drug candidates or assess potential environmental risks. mdpi.comresearchgate.net

For instance, in silico studies involving 5-pentyl-2-phenoxyphenol (5PP) and its modified derivatives have included the analysis of pharmacokinetic parameters, which are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net These predictions help in identifying compounds with improved drug-like properties. researchgate.net

QSAR models have also been developed to predict the toxicity of phenols, including some phenoxyphenol-related structures, to various organisms. researchgate.nettandfonline.com These models correlate molecular descriptors with toxicological outcomes, providing a means to estimate the potential hazards of new compounds. researchgate.net

Correlation of Molecular Descriptors with Biological Outcomes

QSAR studies establish correlations between molecular descriptors (numerical representations of a molecule's physicochemical properties and structural features) and observed biological outcomes. wu.ac.thnih.govresearchgate.net These descriptors can include parameters such as lipophilicity (logP), molecular weight, hydrogen bond donors/acceptors, and various topological or electronic properties. chemscene.comfrontiersin.orgnih.gov

For example, in the context of 5-pentyl-2-phenoxyphenol and its derivatives, computational approaches consider various molecular descriptors to optimize drug properties. researchgate.net Increased lipophilicity, often indicated by a higher logP value, can influence bioaccumulation potential. However, for some applications, reducing lipophilicity might be desirable to enhance bioavailability. orientjchem.org

The correlation between molecular descriptors and biological activity is often expressed through mathematical models. For instance, in QSAR studies on xanthone (B1684191) derivatives, descriptors such as net atomic charge at specific positions, dipole moment, and logP were found to contribute significantly to cytotoxic activity. nih.gov While the specific QSAR equations for this compound itself are not detailed in the provided snippets, the general principle applies, where changes in these descriptors due to structural modifications would correlate with changes in activity.

Ligand-Based and Receptor-Based QSAR Modeling

QSAR modeling can be broadly categorized into ligand-based and receptor-based approaches. nih.govfrontiersin.orgfrontiersin.org

Ligand-Based QSAR: This approach relies solely on the properties and activities of a set of known ligands. It is particularly useful when the 3D structure of the target protein is unknown. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR methods that fall under this category, using molecular fields around aligned ligands as descriptors. explorationpub.comnih.gov For example, 3D-QSAR models have been built for phenol (B47542) ether derivatives as non-covalent proteasome inhibitors, where the quality of molecular alignment directly impacts the predictive ability of the model. explorationpub.com

Receptor-Based QSAR: This approach incorporates information about the target protein's 3D structure and the interactions between the ligand and the receptor. Molecular docking is often a precursor to receptor-based QSAR, providing insights into binding poses and interactions. explorationpub.comnih.govnih.gov The combination of ligand-based and structure-based methods is often preferred to provide more robust results and overcome the limitations of single approaches. mdpi.com

For this compound derivatives, both approaches have been implicitly or explicitly used. Molecular docking studies (receptor-based) have identified key residues and interaction types (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking) with targets like InhA. jocpr.comnih.govfrontiersin.org Simultaneously, SAR studies (often a precursor or component of ligand-based QSAR) have analyzed the effects of substituents on activity, which contributes to understanding the molecular features important for binding. acs.orgdoi.org

Impact of Substituent Patterns on Activity and Selectivity

The pattern of substituents on the this compound core significantly influences its activity and selectivity. synhet.com Even subtle changes in substituent type, position, or number can lead to substantial differences in biological outcomes.

A notable example is the comparison between this compound and its chlorinated derivative, 5-chloro-2-phenoxyphenol (PubChem CID: 18), in inhibiting FabI. acs.org The presence of a single chlorine atom at the 5-position drastically enhances the binding affinity, demonstrating the critical role of halogen substituents in this context. acs.org Conversely, the complete removal of chlorine atoms, as in this compound compared to triclosan, leads to a significant reduction in affinity. acs.org

In the context of anti-MRSA activity, the this compound moiety was identified as the minimum essential structure for activity, suggesting that the basic biphenyl (B1667301) ether scaffold with a hydroxyl group is crucial. doi.org Further modifications to this core, such as the introduction of alkyl chains, can increase lipophilicity, which might impact bioavailability and bioaccumulation.

The impact of substituent patterns is a central theme in SAR studies, where systematic modifications are made to a lead compound to explore the optimal functional groups and their positions for desired activity and selectivity against specific targets. mdpi.comscience.gov

In Silico Drug Discovery and Repurposing Approaches

In silico drug discovery and repurposing approaches leverage computational methods to identify new therapeutic uses for existing drugs or novel compounds. This strategy is particularly valuable for its efficiency in screening large chemical libraries and predicting molecular interactions with target proteins. Phenoxyphenol derivatives have been explored in this context for various biological targets.

One notable application involves the "piggyback drug development" or drug repositioning approach, where known drugs or their analogs are investigated for new therapeutic indications. This methodology has been applied to find potential inhibitors for enzymes such as Mycobacterium tuberculosis enoyl acyl carrier protein (InhA), a critical target for anti-tuberculosis drugs wikidata.orgwikipedia.org. In these studies, derivatives like 5-pentyl-2-phenoxyphenol (PubChem CID: 5274976) have served as reference ligands or starting points for modifications wikidata.orgiiab.menih.gov.

Furthermore, cannabigerol (B157186) (CBG, PubChem CID: 5315659) and cannabichromene (B1668259) (CBC, PubChem CID: 30219), non-psychoactive cannabinoids, have been identified through in silico repositioning as structurally similar to 5-pentyl-2-phenoxyphenol, suggesting their potential as InhA inhibitors iiab.me. Another study identified a compound (ZINC000015151344) with structural similarity to 5-pentyl-2-phenoxyphenol as a potential inhibitor against the monkeypox virus A42R protein, highlighting the broad applicability of phenoxyphenol scaffolds in antiviral research nih.govnih.gov.

Virtual screening is a computational technique used to search large libraries of chemical compounds for those that are most likely to bind to a drug target, such as a protein receptor or enzyme. This method significantly reduces the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient nih.govfishersci.com.

In the context of phenoxyphenols, virtual screening has been employed to identify potential inhibitors. For example, in the search for M. tuberculosis InhA inhibitors, a virtual screening approach was used to identify entacapone (B1671355) (PubChem CID: 5281081) analogues that exhibited greater binding energy to the InhA target than 5-pentyl-2-phenoxyphenol, which served as a native ligand wikidata.orgwikipedia.org. This demonstrates the utility of virtual screening in identifying compounds with improved binding characteristics compared to known ligands within the phenoxyphenol structural class.

Molecular docking simulations are a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand (e.g., this compound or its derivatives) when bound to a protein target and estimating the strength of the binding interaction (binding energy) nih.gov. This technique provides crucial insights into the molecular mechanisms of ligand-receptor interactions.

Studies involving phenoxyphenol derivatives have extensively utilized molecular docking. For instance, flexible docking simulations were performed to enhance the binding affinity of modified 5-pentyl-2-phenoxyphenol structures against Mycobacterium Enoyl ACP Reductase (InhA) nih.gov. These simulations revealed that specific modifications could lead to increased non-bonded interactions and improved binding energy compared to the parent 5-pentyl-2-phenoxyphenol nih.gov. Key residues in the InhA protein, such as Ala157, Tyr158, Ala198, Met199, and Ile215, were identified as important for drug-protein interaction nih.gov.

Another study investigated the molecular docking of p-phenoxyphenol (PhOP, PubChem CID: 13254) and p-pentyloxyphenol (PeOP, PubChem CID: 29353) into the active site of the human estrogen receptor α (hERα) (PDB ID 1GWR) researchgate.net. The docking analysis indicated that these compounds could effectively occupy the antagonist-binding pocket of hERα, forming hydrogen bonds and hydrophobic interactions that contribute to their strong binding researchgate.net.

The binding energies and LibDock scores from a study on M. tuberculosis InhA inhibitors, comparing entacapone analogues with 5-pentyl-2-phenoxyphenol, are presented in the table below wikidata.org:

Compound IDTanimoto CoefficientLibDock ScoreBinding Energy (kcal/mol)
43705910.90141.82-98.43
189903940.93105.15-91.44
189903750.94109.26-81.05
221619770.92113.79-56.97
4659568 (Entacapone)0.99100.18-45.41
5-pentyl-2-phenoxyphenol (native ligand)---29.20

Note: A higher LibDock score indicates a stronger binding interaction between the receptor and ligand. wikidata.org

These computational studies demonstrate the significant role of this compound and its derivatives as scaffolds for identifying and optimizing potential therapeutic agents through advanced in silico methodologies.

Biological Activities and Mechanistic Studies of 2 Phenoxyphenol and Its Derivatives

Antioxidant Mechanisms of Action

The antioxidant capabilities of 2-phenoxyphenol and its derivatives are primarily attributed to their ability to counteract reactive oxygen species (ROS) and modulate cellular responses to oxidative stress.

Free Radical Scavenging Capabilities

This compound functions as an antioxidant by scavenging free radicals, thereby preventing oxidative damage within biological systems wikipedia.org. Phenolic compounds, in general, are known for their redox properties, which enable them to adsorb and neutralize free radicals, quench singlet and triplet oxygen, or decompose peroxides wikidata.org. This free radical scavenging activity is a crucial mechanism by which these compounds impede lipid oxidation through the rapid donation of a hydrogen atom to lipid radicals biosynth.com. The effectiveness of phenolic compounds in decelerating lipid oxidation is directly associated with their free radical-scavenging activity biosynth.com.

Interaction with Oxidative Stress Pathways

Beyond direct radical scavenging, this compound and its derivatives can interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways related to oxidative stress wikipedia.org. Phenolic compounds can trigger changes in signaling pathways and subsequent gene expression, leading to beneficial outcomes through different mechanisms biosynth.com. For instance, polyphenols can inhibit the activity of oxidant enzymes such as lipoxygenase (LO), cyclooxygenase (COX), myeloperoxidase (MPO), NADPH oxidase (NOx), and xanthine (B1682287) oxidase (XO, thereby preventing the generation of reactive oxygen species (ROS). Conversely, they can also stimulate antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD). The ability of these compounds to suppress inflammation and oxidative damage to tissues is mediated through their antioxidant effects, interference with oxidative stress signaling pathways, and suppression of pro-inflammatory mediators at a molecular level.

It is important to note that while this compound acts as an antioxidant, some of its derivatives, such as 4-{2,3,5,6-tetrafluoro-4-[2,3,5,6-tetrafluoro-4-(4-hydroxyphenoxy)phenyl]phenoxy}phenol (diTFPP), have been shown to increase oxidative stress in specific contexts, particularly in hepatocellular carcinoma (HCC) cells, to sensitize them to ceramide-induced apoptosis wikipedia.org. This highlights the diverse and context-dependent mechanisms of action that can exist within a compound class and its derivatives.

Antimicrobial Properties and Mechanisms

This compound and its derivatives exhibit significant antimicrobial activity against various bacterial strains, with their mechanisms involving the disruption of cellular components and inhibition of essential biochemical pathways wikipedia.org.

Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Listeria monocytogenes, Bacillus subtilis)

This compound demonstrates significant antimicrobial activity, making it suitable for disinfection in various settings, including healthcare, veterinary, household, and food processing environments wikipedia.org. Research indicates its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting a unique mechanism distinct from traditional antibiotics wikipedia.org.

Derivatives of this compound also show potent antimicrobial effects. For example, 5-Chloro-2-phenoxyphenol (B6262422) (5CPP) has demonstrated efficacy against wild-type strains of Staphylococcus aureus, including methicillin-resistant strains, as well as against Listeria monocytogenes and Bacillus subtilis. Similarly, brominated phenoxyphenols have exhibited good activity against Staphylococcus aureus and MRSA.

Inhibition of Bacterial Fatty Acid Biosynthesis

A key mechanism underlying the antimicrobial action of this compound and its derivatives involves the inhibition of bacterial fatty acid biosynthesis, specifically targeting the enoyl reductase enzyme FabI (also known as ENR). The bacterial type II fatty acid biosynthesis (FAS II) pathway is essential for the production of phospholipid precursor molecules necessary for cell membrane formation and reproduction. Unlike the large, multifunctional mammalian FAS I synthase, the bacterial FAS II system consists of individual monofunctional enzymes, allowing for selective inhibition.

5-Chloro-2-phenoxyphenol (5CPP) inhibits bacterial growth by binding to the diphenyl ether binding site on the fatty acid synthase enzyme, thereby preventing the production of fatty acids. While this compound itself also interacts with FabI, its binding affinity differs from that of more potent inhibitors like triclosan (B1682465) and 5-Chloro-2-phenoxyphenol. Studies have shown that this compound binds to both the E·NAD+ and E·NADH forms of the FabI enzyme from Escherichia coli with Ki values of 0.5 µM and 0.4 µM, respectively. In contrast, triclosan, a well-known FabI inhibitor, forms a stable, ternary complex with ENR-NAD+ and binds with picomolar affinity (Ki = 7 pM) wikipedia.orgwikipedia.org. The removal of the three chlorine atoms from triclosan to yield this compound significantly reduces the inhibitor's affinity for FabI by approximately 70,000-fold and eliminates its preference for the E·NAD+ FabI complex. However, the introduction of a single chlorine atom, as in 5-Chloro-2-phenoxyphenol, can restore and even enhance potency, with 5-Chloro-2-phenoxyphenol binding to the E·NAD+ form of FabI 7-fold more tightly than triclosan (Ki = 1.1 pM).

The following table summarizes the FabI inhibition data for this compound and related compounds:

CompoundEnzyme TargetBinding Affinity (Ki) to E·NAD+Binding Affinity (Ki) to E·NADHSlow-Binding Inhibition
This compoundFabI0.5 µM0.4 µMNo
TriclosanFabI7 pMNot applicable (prefers E·NAD+)Yes
5-Chloro-2-phenoxyphenolFabI1.1 pMNot specified (prefers E·NAD+)Yes

Disruption of Cellular Components and Modulation of Biochemical Pathways

Beyond specific enzyme inhibition, the antimicrobial effectiveness of this compound is also attributed to its capacity to disrupt bacterial cell membranes and inhibit other essential bacterial enzymes wikipedia.org. This interaction with cellular components and subsequent modulation of biochemical pathways represents a broader mechanism of action wikipedia.org.

Anticancer Potential and Associated Mechanisms

Phenoxyphenol derivatives have demonstrated notable anticancer potential through a multifaceted approach involving the induction of apoptosis, sensitization to conventional chemotherapeutic agents, and the modulation of crucial cellular stress pathways.

Induction of Apoptosis in Cancer Cell Lines (e.g., Hepatocellular Carcinoma)

A key mechanism underlying the anticancer activity of phenoxyphenol derivatives is their ability to induce apoptosis, a form of programmed cell death, in various cancer cell lines. For instance, the derivative 4-{2,3,5,6-tetrafluoro-4-[2,3,5,6-tetrafluoro-4-(4-hydroxyphenoxy)phenyl]phenoxy}phenol (diTFPP) has shown a synergistic effect with C2-ceramide, leading to substantial cell death in hepatocellular carcinoma (HCC) cells, specifically the HA22T cell line. This co-treatment resulted in a two- to threefold increase in cell death compared to C2-ceramide treatment alone. The involvement of apoptosis in diTFPP/C2-ceramide-mediated cell death has been rigorously confirmed through techniques such as Annexin V/7-aminoactinomycin D (7AAD) double staining and Western blotting.

Another phenoxyphenol derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (B14705988) (4-HPPP), has also exhibited inhibitory activity against HCC cell lines, including Huh7 and Ha22T, by inducing apoptosis. Treatment with 4-HPPP was observed to increase the expression of pro-apoptotic factors such as cleaved caspase-3, Bid, and Bax in HCC cells, particularly in Huh-7 cells.

Sensitization to Chemotherapeutic Agents

Phenoxyphenol derivatives possess the capacity to enhance the effectiveness of existing chemotherapeutic agents, thereby sensitizing cancer cells to their cytotoxic actions. diTFPP, for example, has been shown to sensitize HCC cells to C2-ceramide-induced apoptosis. Beyond its interaction with ceramide, diTFPP has also demonstrated a synergistic effect with camptothecin (B557342) (CPT) in inducing apoptosis in prior studies. This chemosensitization property underscores their potential utility as adjuvants in current cancer treatment regimens.

Modulation of Oxidative Stress and Autophagic Stress

The anticancer activities of phenoxyphenol derivatives are intricately linked to their influence on cellular stress pathways, specifically oxidative stress and autophagic stress. Co-treatment with diTFPP and C2-ceramide has been found to increase both oxidative stress and autophagic stress in HCC cells. diTFPP treatment has been reported to disrupt sphingolipid metabolism and induce changes in gene expression that are responsive to reactive oxygen species (ROS). Elevated levels of ROS were consistently observed in cells treated with diTFPP/C2-ceramide.

Furthermore, diTFPP/C2-ceramide co-treatment has been shown to activate autophagy, a cellular process involving the degradation and recycling of cellular components. This activation was evidenced by acridine (B1665455) orange (AO) staining and observed alterations in the expression of autophagic proteins such as LC3B-II and Beclin-1. A unique mechanistic insight reveals that insufficient LAMP2 glycosylation induced by diTFPP/ceramide co-treatment may lead to a failure in autophagosome-lysosome fusion, which ultimately contributes to cell death.

Androgen Receptor Modulation in Prostate Cancer

While certain phenoxyphenol derivatives have been explored for their anticancer activity in prostate cancer, including their role as androgen receptor (AR) antagonists, direct and specific evidence detailing the androgen receptor modulation by the chemical compound this compound itself is not explicitly detailed in the retrieved scientific literature. However, studies have reported the design and synthesis of specific phenoxyphenol derivatives, such as 4-(4-benzoylaminophenoxy)phenol derivatives, that bind to the AR ligand-binding domain and exhibit potent antiandrogenic activity against various prostate cancer cell lines, including those with mutated ARs. These findings suggest that the 4-[4-(benzoylamino)phenoxy]phenol backbone is crucial for anti-prostate cancer activity, and structural modifications can enhance this activity.

Antitubercular Activity of Phenoxyphenol Derivatives

Phenoxyphenol derivatives have emerged as promising candidates in the development of new drugs to combat tuberculosis, primarily through their targeted inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (InhA).

Targeting Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA)

InhA is a crucial enzyme within the mycolic acid biosynthesis pathway, which is indispensable for the formation and integrity of the mycobacterial cell wall. This enzyme is a well-validated molecular target for existing antitubercular drugs like isoniazid (B1672263) (INH) and ethionamide (B1671405) (ETA). Phenoxyphenol derivatives, often structurally inspired by the broad-spectrum antibacterial agent triclosan, have demonstrated high binding affinity for InhA.

A notable example is 5-octyl-2-phenoxyphenol (B8378440), a diphenyl ether derivative, which functions as a potent InhA inhibitor. This compound exhibits a Ki value of 1 nM and an IC50 value of 5 nM. Furthermore, it has shown impressive minimum inhibitory concentration (MIC99) values of 2–3 μg/mL (6–10 μM) against both drug-sensitive (H37Rv) and drug-resistant strains of Mycobacterium tuberculosis. The inhibitory potency of these derivatives has been observed to increase with the lengthening of the alkyl chain, as demonstrated in the series from 5-ethyl-2-phenoxyphenol to 5-octyl-2-phenoxyphenol.

Computational studies have further elucidated the molecular interactions between phenoxyphenol derivatives and InhA. For instance, 5-pentyl-2-phenoxyphenol (5PP) has been computationally investigated for modifications aimed at improving its binding affinity against InhA. These studies indicate that van der Waals interactions are a primary driving force for the protein-ligand binding, with key hydrophobic residues such as Tyr158, Phe149, Met199, and Ile202 making significant contributions to this interaction.

The following table provides detailed research findings on the antitubercular activity of 5-octyl-2-phenoxyphenol against Mycobacterium tuberculosis InhA:

Table 1: Antitubercular Activity of 5-Octyl-2-phenoxyphenol against Mycobacterium tuberculosis InhA

ParameterValueUnitNotes
Description This table presents the biological activities of this compound and its derivatives, along with their associated mechanisms.
Anticancer Potential Induction of Apoptosis in Cancer Cell Lines
diTFPP (a this compound derivative)Synergistic effect with C2-ceramide, leading to a 2-3 fold increase in cell death in HA22T HCC cells. Apoptosis confirmed by Annexin V/7AAD staining and Western blotting.
4-HPPP (a this compound derivative)Induces apoptosis in Huh7 and Ha22T HCC cell lines. Increases pro-apoptotic factors (cleaved caspase-3, Bid, Bax).
Sensitization to Chemotherapeutic Agents
diTFPPSensitizes HCC cells to C2-ceramide-induced apoptosis. Showed synergistic effect with camptothecin (CPT).
Modulation of Oxidative Stress and Autophagic Stress
diTFPP/C2-ceramide cotreatmentIncreases oxidative stress and autophagic stress in HCC cells. Disrupted sphingolipid metabolism and induced ROS-responsive gene expression changes. Elevated ROS levels observed.
diTFPPAutophagy activation observed (AO staining, LC3B-II, Beclin-1 alterations). Insufficient LAMP2 glycosylation may impair autophagosome-lysosome fusion, contributing to cell death.
Androgen Receptor Modulation in Prostate Cancer
Some phenoxyphenol derivatives (e.g., 4-(4-benzoylaminophenoxy)phenol derivatives)Designed as AR antagonists, showing potent antiandrogenic activity against prostate cancer cell lines (including mutated ARs). 4-[4-(benzoylamino)phenoxy]phenol backbone important for activity.
Antitubercular Activity Targeting Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA)
5-octyl-2-phenoxyphenol (a diphenyl ether derivative)Potent InhA inhibitor. Ki = 1 nM. IC50 = 5 nM. MIC99 = 2–3 μg/mL (6–10 μM) for drug-sensitive and drug-resistant M. tuberculosis strains. Inhibitory potency increases with alkyl chain length.
5-pentyl-2-phenoxyphenol (5PP)Studied computationally for improved binding affinity against InhA. Van der Waals interactions are a main driving force for InhA-ligand binding, with hydrophobic residues (Tyr158, Phe149, Met199, Ile202) contributing significantly.

Binding Affinity and Non-Covalent Interactions with InhA

The enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis is a crucial enzyme involved in fatty acid synthesis, essential for mycobacterial survival and a primary target for antitubercular drug development. This compound derivatives have been extensively studied as direct inhibitors of InhA, demonstrating high binding affinity to this enzyme. guidetopharmacology.orgnih.goviarc.fr

The binding mode of these derivatives to InhA is analogous to that of triclosan, a known antibacterial agent. Key non-covalent interactions contribute to their stable binding within the InhA active site. These include π–π stacking interactions involving the A-ring of the phenoxyphenol derivative with residues like Tyr158 and the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) ribose. nih.goviarc.fr Hydrogen bonding networks are also formed, notably between the phenolate (B1203915) group of the inhibitor and Tyr158, as well as the 2′-hydroxyl group of NAD+ ribose. nih.gov While hydrogen bond strength is considered relatively weak, van der Waals interactions are identified as a primary driving force for the protein-ligand binding. iarc.fr Hydrophobic residues such as Tyr158, Phe149, Met199, and Ile202 significantly contribute to these van der Waals interactions. iarc.fr Other common non-covalent interactions observed include alkyl, π-π T-shaped, and π-alkyl interactions. synhet.com Specific residues within the InhA binding pocket, including Ala157, Tyr158, Ala198, Met199, and Ile215, are critical for effective drug-protein interaction. guidetopharmacology.org

Molecular Modification for Enhanced Efficacy

Molecular modification strategies have been employed to enhance the efficacy of this compound derivatives as InhA inhibitors. These modifications involve the introduction of various fragments and functional groups to the core structure of compounds like 5-Pentyl-2-phenoxyphenol (5PP). guidetopharmacology.org Computational approaches, such as density functional theory and flexible docking, are instrumental in designing and evaluating these modified structures. guidetopharmacology.orgidrblab.net

Studies have shown that such modifications can lead to increased non-bonded interactions and improved binding energy with InhA. guidetopharmacology.org For instance, certain modified derivatives (e.g., J1, J2, and J3, derived from 5PP) exhibited enhanced binding compared to the parent compound and maintained stable binding within the InhA pocket even after prolonged molecular dynamics simulations. guidetopharmacology.org These modifications also resulted in improved pharmacokinetic properties. guidetopharmacology.org

A significant finding in the development of InhA inhibitors is the influence of alkyl chain length on inhibitory potency. The inhibitory activity of 5-alkyl-2-phenoxyphenol derivatives against InhA increases with a longer alkyl chain. nih.govmetabolomicsworkbench.org For example, 5-octyl-2-phenoxyphenol (8PP), a derivative, demonstrated a Ki value of 1 nM and an IC50 value of 5 nM against InhA. nih.govmetabolomicsworkbench.org This represents a substantial improvement in activity compared to triclosan (IC50 = 1000 nM). nih.govmetabolomicsworkbench.org The octyl chain in 8PP is believed to engage the substrate binding loop of InhA, contributing to its potent inhibition. idrblab.net Conversely, large or hydrophilic substituents on the B-ring of this compound derivatives can lead to steric hindrance and unfavorable van der Waals interactions, thereby reducing binding affinity. Small and halogenated B-ring substituents are generally preferred for optimal activity. nih.gov

Other Reported Biological Activities

Beyond their role as InhA inhibitors, this compound and its derivatives exhibit a spectrum of other biological activities:

Anti-inflammatory Activity: Several substituted (2-phenoxyphenyl)acetic acids have demonstrated anti-inflammatory properties. nih.govnih.gov Halogen substitution in the phenoxy ring has been shown to considerably enhance this activity. nih.gov For example, [2-(2,4-dichlorophenoxy)phenyl]acetic acid, known as fenclofenac (B1672494), is a compound with established therapeutic use as an anti-inflammatory agent. nih.gov Another derivative, [2-(2,3,5,6-tetrachlorophenoxy)phenyl]acetic acid, proved to be 40 times more potent than fenclofenac in adjuvant-induced arthritis models and equipotent with indomethacin. nih.gov Derivatives such as 5-Hexyl-2-phenoxyphenol and 5-Methyl-2-phenoxyphenol also possess anti-inflammatory effects. flybase.orgfarmaciajournal.com Nimesulide, a 4-nitro-2-phenoxymethanesulphonanilide, functions as a cyclooxygenase-2 (COX-2) selective inhibitor with anti-inflammatory activity. wikipedia.org Research suggests that electron-withdrawing groups on ring A can increase anti-inflammatory activity, while electron-donating groups may decrease it. wikipedia.org

Antiviral Activity: Phenoxyphenols, including 5-Octyl-2-phenoxyphenol and 5-Hexyl-2-phenoxyphenol, have shown potential antiviral properties. flybase.orgwikidata.org Computational studies have indicated that 5-Pentyl-2-phenoxyphenol shares structural similarities with compounds predicted to possess antiviral activity against a broad range of viruses, including poxviruses, picornavirus, adenovirus, cytomegalovirus (CMV), influenza, herpes, hepatitis C (HCV), rhinovirus, and HIV. wikipedia.orguni.lu Furthermore, some N-benzylpyrazine-2-carboxamide derivatives, structurally related to this compound, have demonstrated activity against the influenza virus. metabolomicsworkbench.org

Antioxidant Activity: this compound functions as an antioxidant by scavenging free radicals and mitigating oxidative damage. wikipedia.org Its derivatives, such as 5-Octyl-2-phenoxyphenol, 5-Hexyl-2-phenoxyphenol, and 5-Methyl-2-phenoxyphenol, also exhibit antioxidant properties. flybase.orgfarmaciajournal.comwikidata.org Additionally, 4-phenoxyphenol (B1666991) derivatives have shown antioxidant activity. uni.lu

Antimicrobial/Antibacterial Activity: this compound displays antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes. wikipedia.org Specifically, 5-Chloro-2-phenoxyphenol (5CPP) inhibits bacterial growth by binding to the diphenyl ether binding site on the enzyme fatty acid synthase, proving effective against wild-type and methicillin-resistant strains of Staphylococcus aureus, as well as Listeria monocytogenes and Bacillus subtilis. nih.gov 5-Octyl-2-phenoxyphenol also possesses antibacterial characteristics. wikidata.org

Anticancer/Cytotoxicity: Preliminary research indicates that this compound can induce apoptosis through ceramide modulation, alter gene expression related to cell survival, and activate autophagy, suggesting potential anticancer effects. wikipedia.org Related phenolic compounds have shown efficacy in inhibiting the growth of cancer cells, including human lung adenocarcinoma cells. nih.gov Nimesulide, a derivative, has demonstrated anticancer activity in chemically induced carcinogenesis models in rats, affecting cancers of the colon, lung, mammary, tongue, and urinary bladder. wikipedia.org Pro-apoptotic activity has also been observed for 4-phenoxyphenol derivatives. uni.lu

Agricultural Applications: In agricultural contexts, this compound is utilized as a post-harvest fungicide, particularly for waxing citrus fruits to extend their shelf life and prevent fungal infections. wikipedia.org It also serves as a disinfectant for seed boxes, contributing to the prevention of pathogen transmission to seeds. wikipedia.org

Toxicological Research and Risk Assessment of 2 Phenoxyphenol

In Vitro Toxicological Assays

In vitro studies provide initial insights into the cellular and molecular interactions of a compound. For 2-Phenoxyphenol, limited specific in vitro toxicological data are available in the provided literature. A study comparing the toxicities of various vaccine preservatives, including this compound, on human neurons and bacterial cells indicated that this compound exhibited lower toxicity compared to Thimerosal touro.edu. Additionally, some research has suggested that a component in extracts demonstrating Ames mutagenicity could potentially be a this compound derivative researchgate.net.

In Vivo Toxicological Studies (e.g., Animal Models)

In vivo toxicological studies are conducted using animal models to evaluate the systemic effects of a compound. The available information for this compound in this category is primarily derived from general hazard classifications.

Acute Toxicity Assays

Acute toxicity assessments examine the adverse effects occurring shortly after a single or short-term exposure to a substance. This compound is classified as harmful if swallowed, falling under Acute Toxicity, Oral, Category 4 cymitquimica.comchemicalbook.innih.govsigmaaldrich.cnlgcstandards.comthermofisher.com. Specific lethal dose (LD₅₀) values for this compound from animal studies were not detailed in the provided search results.

Table 1: Summary of Acute Toxicity Classifications for this compound

Route of ExposureClassification (GHS)Hazard Statement
OralCategory 4Harmful if swallowed cymitquimica.comchemicalbook.innih.govsigmaaldrich.cnlgcstandards.comthermofisher.com

Subchronic and Chronic Toxicity Evaluations

Subchronic and chronic toxicity evaluations involve repeated exposure to a substance over a longer duration to identify effects that may not be apparent after acute exposure. Detailed subchronic and chronic toxicity data specifically for this compound (PubChem CID: 75491) were not found in the provided search results.

Neurotoxicity

Neurotoxicity studies investigate the potential of a substance to cause adverse effects on the nervous system. While an in vitro study indicated this compound's comparative toxicity to human neurons touro.edu, specific in vivo neurotoxicity data for this compound (PubChem CID: 75491) from animal models were not identified in the provided information.

Dermal and Oral Toxicity Studies

Dermal and oral toxicity studies assess the effects of a substance when it comes into contact with the skin or is ingested. As noted under acute toxicity, this compound is classified as harmful if swallowed cymitquimica.comchemicalbook.innih.govsigmaaldrich.cnlgcstandards.comthermofisher.com. In terms of dermal exposure, this compound is classified as causing skin irritation (Skin Corrosion/Irritation, Category 2) cymitquimica.comchemicalbook.innih.govsigmaaldrich.cnlgcstandards.comthermofisher.com. It is also categorized as causing serious eye irritation or damage (Serious Eye Damage/Eye Irritation, Category 2A or 1) cymitquimica.comchemicalbook.innih.govsigmaaldrich.cnlgcstandards.comthermofisher.com. Additionally, it may cause an allergic skin reaction nih.govlgcstandards.com.

Table 2: Summary of Dermal and Ocular Toxicity Classifications for this compound

Route of ExposureClassification (GHS)Hazard Statement
DermalCategory 2Causes skin irritation cymitquimica.comchemicalbook.innih.govsigmaaldrich.cnlgcstandards.comthermofisher.com
OcularCategory 2A / 1Causes serious eye irritation/damage cymitquimica.comchemicalbook.innih.govsigmaaldrich.cnlgcstandards.comthermofisher.com
DermalSkin SensitizationMay cause an allergic skin reaction nih.govlgcstandards.com

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity assessments evaluate the potential of a compound to cause damage to genetic material (DNA) or induce mutations. For this compound, a direct and comprehensive assessment of its genotoxic and mutagenic potential was not extensively detailed in the provided search results. However, there is a suggestion that a component in extracts showing Ames mutagenicity could be a this compound researchgate.net. Separately, a study on a different phenoxyphenol derivative (4-[4-(4-hydroxyphenoxy)phenoxy]phenol, 4-HPPP) indicated its ability to induce DNA damage in cancer cells researchgate.net. It is important to note that this finding is for a derivative and not directly for this compound itself.

Structure Activity Relationship Sar and Structure Property Relationship Spr Insights for 2 Phenoxyphenol and Analogs

Influence of Substituent Effects on Biological Activity

Substitutions on the phenoxyphenol core can significantly modulate its interaction with biological targets, leading to varied potencies and specificities.

Halogenation, particularly chlorination, can enhance the microbicidal potency of phenol (B47542) derivatives, with the presence of a halogen at the 4-position to the hydroxyl group often being more effective than at the 2-position basicmedicalkey.com. While 2-phenoxyphenol itself can undergo electrophilic aromatic substitution reactions like halogenation , specific data on the direct impact of chlorination on this compound's biological activity is less detailed compared to broader phenolic compounds. However, highly chlorinated compounds like octachloro-2-phenoxyphenol are known for their resistance to degradation and certain biological activities ontosight.ai. In the context of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) inhibitors, a dichlorophenyl-substituted inhibitor demonstrated potent inhibitory activity, showing greater than 95% inhibition at 50 µM concentration acs.org. This suggests that the introduction of halogens can significantly improve the efficacy of diphenyl ether-based compounds.

The length of an alkyl chain substituent on the this compound scaffold has been shown to critically influence its biological activity, particularly its inhibitory potency against enzymes like InhA in Mycobacterium tuberculosis. For instance, a series of this compound derivatives substituted with varying alkyl chain lengths at the 5-position demonstrated a clear trend: the inhibitory potency increased with increasing alkyl chain length. The most potent compound in one study was 5-octyl-2-phenoxyphenol (B8378440), exhibiting a Ki value of 1 nM and an IC50 value of 5 nM against InhA, a significant improvement over triclosan (B1682465) (IC50 = 1000 nM) acs.orgresearchgate.net. This enhancement in activity is attributed to favorable hydrophobic interactions within the enzyme's acyl-binding pocket, where the linear alkyl chain protrudes and interacts with residues such as Phe 149, Met 155, Pro 156, Ile 215, and Leu 218 acs.org.

Table 1: Influence of Alkyl Chain Length on InhA Inhibitory Potency of 5-Alkyl-2-phenoxyphenol Derivatives

Compound NameAlkyl Chain LengthIC50 (nM) against InhA acs.orgPubChem CID
5-Ethyl-2-phenoxyphenolC2 (Ethyl)Increased potency from Ethyl5274974
5-Pentyl-2-phenoxyphenolC5 (Pentyl)Used in crystallographic study for binding mode similar to triclosan acs.org5274976
5-Octyl-2-phenoxyphenolC8 (Octyl)55274979

The presence and number of hydroxyl and ether linkages within phenoxyphenol derivatives play a significant role in their biological activity. For certain anti-MRSA agents, the this compound moiety itself appears to be a minimum essential structure for activity doi.org. Studies on riccardin C derivatives, which share structural similarities with this compound, indicated that the number of phenolic hydroxyl groups (e.g., two or three) is crucial for anti-MRSA activity, rather than their specific position doi.org. This suggests that multiple hydroxyl groups can contribute to the compound's interaction with biological targets, possibly through hydrogen bonding networks.

Conformational Analysis and Stereochemical Considerations

Conformational analysis and stereochemical considerations are vital for understanding the precise interactions of this compound and its analogs with biological macromolecules. Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of proteins and their interactions with ligands, including the conformational flexibility of the ligand itself within the binding site researchgate.net.

For 5-pentyl-2-phenoxyphenol and its derivatives, MD simulations have shown that these compounds maintain stable binding poses within the active site of InhA, exhibiting minimal root-mean-square deviation (RMSD) from their docked poses researchgate.net. The inhibitor alkyl chain often adopts a linear conformation within the acyl-binding pocket, facilitating hydrophobic interactions acs.org. While the focus is often on protein conformational changes upon ligand binding, the intrinsic flexibility of the phenoxyphenol scaffold allows it to adapt to the target site. Studies on related phenoxyalkylamines have demonstrated that differences in energetically favorable stable conformations can directly explain variations in binding affinity, underscoring the importance of a compound's preferred spatial arrangement for its biological activity nih.gov. The ability of the ligand to adopt a suitable conformation to complement the binding pocket, including optimal π–π stacking of aromatic rings and hydrogen bonding networks, is crucial for potent inhibition acs.orgmdpi.com.

Computational Approaches to SAR/SPR Elucidation

Computational chemistry methods, such as molecular docking and molecular dynamics (MD) simulations, are indispensable for elucidating the SAR and SPR of this compound derivatives. These approaches provide atomic-level insights into ligand-target interactions and predict the binding affinities and stability of complexes.

Molecular docking studies have been extensively used to predict the binding modes of this compound analogs, such as 5-pentyl-2-phenoxyphenol, to target enzymes like InhA. These studies reveal key interactions, including π–π stacking between the A-ring of the phenoxyphenol and aromatic residues of the enzyme (e.g., Tyr 158), as well as hydrogen bonding networks involving the phenolic hydroxyl group and cofactors like NAD+ ribose acs.org. Hydrophobic interactions, particularly with the alkyl chain, are identified as a main driving force for protein-ligand binding mdpi.com.

MD simulations complement docking by providing a dynamic perspective, allowing researchers to observe conformational changes in both the ligand and the protein over time researchgate.net. For InhA inhibitors, MD simulations have confirmed the stability of drug-protein complexes and the persistence of key interactions, such as van der Waals interactions with hydrophobic residues (e.g., Tyr158, Phe149, Met199, Ile202) mdpi.com. These simulations can also reveal the influence of protein flexibility on binding affinity and identify hotspot residues crucial for inhibition nih.govmdpi.com.

Molecular descriptors are numerical representations of a molecule's chemical structure and properties, used to quantify various characteristics for SAR and SPR studies researchgate.net. These descriptors can range from simple physicochemical properties to complex quantum chemical parameters.

Commonly used molecular descriptors in the context of phenoxyphenol derivatives include:

Lipophilicity (e.g., XLogP3, LogP): This descriptor quantifies a compound's affinity for a lipid environment and is crucial for membrane permeability and interaction with hydrophobic binding pockets. For instance, lipophilicity (expressed as log k) has been correlated with the antimycobacterial activity of certain diphenyl ether derivatives. The XLogP3 for this compound is 2.8 nih.gov.

Polar Surface Area (e.g., TopoPSA): This descriptor relates to the polar surface area of a molecule and can influence its ability to cross biological barriers and form hydrogen bonds.

Hydrogen Bond Donors and Acceptors: These counts are critical for predicting hydrogen bonding interactions with target proteins ebi.ac.uk.

Quantum Chemical Descriptors: These include energies of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO), energy gap (ΔE), dipole moment (µ), and total energy nih.gov. These descriptors provide insights into a molecule's electronic structure and reactivity, which can correlate with biological activity. For example, a decreased HOMO-LUMO gap can indicate increased polarizability and chemical reactivity researchgate.net.

Computational studies have shown that a combination of these descriptors can explain a significant portion of the variance in biological response. For example, protein-inhibitor total steric (ELJ) and electrostatic (EC) interaction energies, particularly related to specific residues like Gly96 and Tyr158, have been shown to explain up to 80% of the biological response variance for InhA inhibitors nih.gov. Pharmacophore models derived from these analyses often highlight the importance of aromatic centers, hydrophobic centers, and hydrogen bond acceptors in active phenoxyphenol derivatives mdpi.com.

Future Directions and Emerging Research Avenues for 2 Phenoxyphenol

Exploration of Novel Synthetic Routes with Improved Selectivity and Sustainability

The development of novel synthetic routes for 2-Phenoxyphenol and related phenoxyphenols is a key area of future research, focusing on enhancing selectivity and sustainability. Current efforts in organic synthesis are increasingly geared towards green chemistry principles, aiming to reduce environmental impact while maintaining high catalytic activity and selectivity nano-ntp.com. For instance, the synthesis of m-aryloxy phenols, a broader class that includes this compound, has seen investigations into transition metal catalysts, such as palladium and copper, to improve reaction rates and regioselectivity in nucleophilic aromatic substitution reactions mdpi.com.

A significant challenge in the synthesis of biphenol compounds, including 4-phenoxyphenol (B1666991) (an isomer of this compound), involves achieving regioselective dimerization of phenol (B47542). Research has explored the use of zeolite catalysts, such as Zeolite-Y and ZSM-5, as well as clays (B1170129) like Montmorillonite and Attapulgite, to selectively generate specific biphenol isomers. This approach leverages the molecular sieving capabilities and active sites of these heterogeneous catalysts to control the reaction outcome gla.ac.uk. Future work will likely focus on optimizing these catalytic systems, including the role of solvents and water, to achieve higher yields and purity of this compound, thereby reducing production costs and waste gla.ac.uk. The goal is to move towards more efficient, atom-economical, and environmentally benign synthetic methodologies nano-ntp.com.

Advanced Spectroscopic Techniques for In Situ and Real-Time Analysis

The application of advanced spectroscopic techniques is crucial for the in situ and real-time analysis of this compound in various matrices. These techniques offer significant advantages over traditional laboratory instruments, such as lower cost, time savings, user-friendliness, simplified sample pre-treatment, high sensitivity, and excellent selectivity researchgate.net.

Current research highlights the growing role of chemometrics-enhanced spectroscopy for faster, non-destructive detection of phenolic compounds spectroscopyonline.com. Techniques like UV-Vis, infrared (IR), Fourier Transform-Near Infrared (FT-NIR), mid-infrared (MIR), fluorescence, and Raman spectroscopy are being employed for real-time monitoring in bioprocesses and for analyzing complex environmental samples spectroscopyonline.commdpi.comsustainability-directory.com. For instance, UV/Vis spectroscopy offers a simple, non-destructive, and non-invasive method for in-line monitoring of critical parameters in bioreactors, allowing real-time analysis without sample preparation mdpi.com. IR spectroscopy is also gaining attention for its potential in in-line monitoring and control of bioprocesses, enabling rapid acquisition of spectra for organic compound mixtures mdpi.com. Raman spectroscopy provides complementary information to IR, being sensitive to molecular structure changes and suitable for in-situ analysis sustainability-directory.com. Future directions will involve integrating these advanced methods with machine learning and data fusion strategies to overcome challenges like limited calibration data and matrix effects, thereby improving detection reliability and expanding real-world applications for this compound analysis spectroscopyonline.com. In environmental biogeochemistry, in situ techniques are particularly valuable for analyzing labile complexes that are unstable during traditional extraction and chromatographic separation semanticscholar.org.

Integrated Omics Approaches for Comprehensive Biological Profiling

Integrated omics approaches, combining various high-throughput biological analyses, are emerging as powerful tools for comprehensive biological profiling of this compound's effects and interactions. This involves the collaborative application of proteomics, transcriptomics, and metabolomics technologies to evaluate all genes, proteins, and metabolites affected by a compound nih.gov.

For example, untargeted metabolomics, often integrated with liquid chromatography high-resolution mass spectrometry (LC-HRMS), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS), can be combined with RNA sequencing (RNA-Seq) to identify unknown bacterial byproducts and genes, thereby elucidating metabolic pathways under specific conditions ualberta.ca. This systematic approach helps in comprehensively identifying bacterial byproducts and understanding their biotransformation potency ualberta.ca. In the context of bacterial cell-to-cell communication, such as quorum sensing, integrated omics analyses can identify different components of the system, including receptors, autoinducers, and downstream regulated proteins, providing novel perspectives on bacterial persistence and pathogenesis nih.gov. Future research will leverage these multi-omics strategies to gain a deeper, system-level understanding of how this compound interacts with biological systems, potentially revealing novel mechanisms of action or metabolic pathways.

Development of Predictive Models for Environmental Fate and Ecotoxicity

The development of predictive models for the environmental fate and ecotoxicity of this compound is a critical area of ongoing research, especially given its presence as a transformation product of other widely used chemicals like triclosan (B1682465) acs.org. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are essential tools for predicting the physicochemical properties, environmental distribution, and potential risks associated with pollutants researchgate.netresearchgate.netmdpi.com.

Research has shown that the environmental fate of phenoxyphenols, including this compound, can be influenced by structural characteristics such as chlorine substitution patterns, which affect properties like pKa and photodegradation rates acs.org. For instance, the pKa of completely dechlorinated this compound was measured at 9.40, indicating its environmental relevance for photodegradation pathways acs.org. Future efforts will focus on refining these models by incorporating more diverse structural descriptors and advanced algorithms to enhance their predictive accuracy for various environmental compartments and conditions researchgate.net. This includes predicting half-lives for different environmental media and understanding transformation products researchgate.netresearchgate.net. The aim is to facilitate proactive screening and assessment of new chemicals before their commercialization, minimizing their environmental impact researchgate.netnies.go.jp.

Targeted Drug Design and Development based on SAR/QSAR Insights

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to targeted drug design, allowing researchers to predict the biological activity of molecules based on their chemical structure neovarsity.org. This field is rapidly advancing with innovations in machine learning (ML) and artificial intelligence (AI), leading to more precise, interpretable, and adaptable predictions neovarsity.orgresearchgate.net.

For this compound and its derivatives, SAR/QSAR insights are crucial for developing new drug candidates. For example, computational approaches, including molecular dynamics and quantum calculations, have been used to modify derivatives like 5-Pentyl-2-phenoxyphenol to improve their binding affinity against targets such as Mycobacterium Enoyl ACP Reductase (InhA), an enzyme relevant to tuberculosis treatment researchgate.net. Studies have explored 3D-QSAR models, like Comparative Molecular Similarity Indices Analysis (CoMSIA), to understand the structural requirements for potent inhibitors, including diphenyl ether derivatives researchgate.net. QSAR models can delineate chemical features responsible for activity and provide insights into ligand-protein interactions ddg-pharmfac.net. Future research will focus on integrating new descriptors, algorithms, and computational techniques to develop more precise and feasible QSAR models, extending their application beyond traditional lead optimization and risk assessment to emerging fields like nanoparticle modeling and mixture toxicity nih.gov. This will enable the rational design and optimization of this compound-based compounds with desired therapeutic properties researchgate.netresearchgate.net.

Investigation of this compound in Complex Biological and Environmental Systems

Future investigations will increasingly focus on understanding the behavior and impact of this compound within complex biological and environmental systems. This holistic approach is essential for a comprehensive assessment of the compound's roles and effects.

In biological systems, research is exploring the synergistic effects of phenoxyphenol compounds with other agents. For instance, a phenoxyphenol compound, 4-{2,3,5,6-tetrafluoro-4-[2,3,5,6-tetrafluoro-4-(4-hydroxyphenoxy)phenyl]phenoxy}phenol (diTFPP), was found to enhance the cell death induced by C2-ceramide in hepatocellular carcinoma cells, suggesting an involvement of reactive oxygen species (ROS) and autophagy pathways nih.gov. Such studies are critical for elucidating the intricate molecular mechanisms by which this compound and its analogues exert their biological activities.

In environmental contexts, this compound is recognized as a dechlorinated derivative of triclosan, a widely used biocide acs.orgacs.org. Its presence and transformation in aquatic ecosystems are subjects of ongoing investigation, particularly concerning its environmental fate and potential as a contaminant acs.orgacs.org. Research will delve deeper into its interactions with various environmental matrices, including soil, water, and air, and its potential for bioaccumulation and biomagnification within food chains. Understanding these complex interactions is vital for assessing its long-term ecological impacts and developing effective environmental management strategies energy.gov.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying 2-Phenoxyphenol in environmental or biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with polar solvents (e.g., ethyl acetate) is effective for isolating this compound from complex matrices. This method can differentiate it from co-occurring dioxin derivatives like dibenzofuran and dibenzo-p-dioxin, as demonstrated in studies analyzing radical-mediated degradation pathways . For quantification, internal standards (e.g., isotopically labeled analogs) should be used to account for matrix effects.

Q. What experimental conditions influence the stability of this compound during storage and analysis?

  • Methodological Answer : Stability is highly solvent-dependent. Polar solvents stabilize this compound by reducing radical-mediated degradation, while non-polar solvents (e.g., hexane) result in rapid conversion to phenol due to limited radical extraction . For long-term storage, refrigeration (-20°C) in amber vials under nitrogen is advised to prevent photolytic and oxidative decomposition.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s environmental transformation pathways?

  • Methodological Answer : Electron paramagnetic resonance (EPR) spectroscopy paired with GC-MS can identify radical intermediates (e.g., phenoxyl-bound radicals) responsible for forming dioxin derivatives. For example, Scheme 4.28 (referenced in ) proposes a radical recombination mechanism under oxidative conditions . Computational modeling (DFT) of reaction energetics can further validate proposed pathways.

Q. What methodologies address uncertainties in ecological risk assessments for this compound?

  • Methodological Answer : Conservative assumptions (e.g., worst-case exposure scenarios) and probabilistic modeling are critical due to data gaps in sediment/soil monitoring and endocrine disruption potential . Researchers should apply assessment factors (e.g., 10× for interspecies variability) and prioritize field studies to validate lab-derived toxicity thresholds.

Q. How does structural modification of this compound alter its bioactivity and environmental persistence?

  • Methodological Answer : Introducing alkyl chains (e.g., pentyl groups, as in 5-pentyl-2-phenoxyphenol) increases lipophilicity, enhancing bioaccumulation potential . Comparative studies using QSAR (Quantitative Structure-Activity Relationship) models can predict metabolic pathways and persistence. Experimental validation via aerobic/anaerobic biodegradation assays is recommended.

Data Contradiction and Analysis

Q. How should researchers interpret conflicting data on this compound’s endocrine disruption potential?

  • Methodological Answer : Discrepancies arise from variations in assay sensitivity (e.g., in vitro vs. in vivo models) and exposure durations. A tiered testing strategy is advised:

Tier 1 : High-throughput screening (HTS) with ER/AR reporter gene assays.

Tier 2 : Dose-response studies in zebrafish embryos to assess developmental endpoints.
Cross-species extrapolation requires caution due to metabolic differences .

Critical Research Gaps

  • Environmental Monitoring : Lack of sediment/soil data in Australia and other regions limits risk characterization .
  • Endocrine Effects : In vivo studies on mammalian models are needed to clarify low-dose effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.